2-(3-Chlorophenyl)ethanimidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIUAYOJLKQNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589416 | |
| Record name | (3-Chlorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-89-7 | |
| Record name | (3-Chlorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing 2 3 Chlorophenyl Ethanimidamide in Contemporary Chemical Research
Significance of Ethanimidamides and Substituted Aryl Moieties in Chemical Biology
Ethanimidamides belong to the larger class of amidines, which are recognized as crucial pharmacophores in medicinal chemistry. The amidine functional group, characterized by the RC(=NH)NH2 structure, is a strong base and can exist as a protonated amidinium ion at physiological pH. This cationic nature allows for strong interactions with biological targets such as enzymes and nucleic acids, often through hydrogen bonding and electrostatic interactions.
Historical Perspective and Evolution of Research on Amidine Derivatives
The study of amidine derivatives dates back to the 19th century, with the Pinner reaction, first described by Adolf Pinner in 1877, providing one of the earliest and most versatile methods for their synthesis. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride (a Pinner salt), which can then be treated with ammonia to yield the corresponding amidine. wikipedia.orgnrochemistry.comorganic-chemistry.org
Over the decades, research into amidines has evolved from fundamental synthetic explorations to their application in various fields. In the mid-20th century, the biological activities of amidine-containing compounds began to be recognized, leading to the development of drugs for treating infectious diseases. The inherent ability of the amidinium group to mimic a protonated arginine side chain has made it a valuable tool in the design of enzyme inhibitors, particularly for proteases. The evolution of synthetic methodologies has also played a crucial role, with the development of new catalysts and reaction conditions allowing for the efficient and diverse synthesis of amidine derivatives. nih.gov
Current Research Landscape and Unaddressed Scientific Questions for 2-(3-Chlorophenyl)ethanimidamide
While the broader class of amidines is well-studied, the specific research landscape for this compound is still developing. Much of the current understanding is extrapolated from studies on structurally related compounds. For instance, various chlorophenyl-substituted molecules have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. nih.govmdpi.comresearchgate.net
However, several key scientific questions regarding this compound remain unanswered:
Specific Biological Targets: The precise molecular targets of this compound have not been definitively identified. Understanding which enzymes, receptors, or nucleic acid sequences it interacts with is crucial for elucidating its mechanism of action.
Structure-Activity Relationship (SAR): A systematic exploration of the structure-activity relationship for this compound is lacking. Investigating how modifications to the chlorophenyl ring or the ethanimidamide moiety affect its biological activity would provide valuable insights for the design of more potent and selective analogs.
Pharmacokinetic Profile: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to assess its potential as a therapeutic agent.
Full Spectrum of Biological Activity: While related compounds show promise in certain therapeutic areas, a comprehensive screening of this compound against a wide range of biological targets is yet to be undertaken.
Rationale and Scope of Academic Inquiry into the Compound
The rationale for continued academic inquiry into this compound is multifaceted. The combination of a known pharmacophore (amidine) with a privileged structural motif in medicinal chemistry (chlorophenyl) suggests a high probability of discovering novel biological activities. The current gaps in knowledge present a fertile ground for research, with the potential for significant contributions to both fundamental and applied chemical science.
The scope of future research should encompass:
Novel Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives.
Comprehensive Biological Evaluation: Screening the compound against a diverse array of biological targets, including those implicated in infectious diseases, inflammation, and cancer.
Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
Computational Modeling: Employing computational tools to predict the binding modes of the compound with its biological targets and to guide the design of new analogs with improved properties.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound and its hydrochloride salt.
| Property | Value |
| Chemical Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol |
| CAS Number | 55154-89-7 |
| Appearance | Not specified |
| Boiling Point (Predicted) | 278.2 ± 23.0 °C |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ |
| pKa (Predicted) | 11.66 ± 0.40 |
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₀Cl₂N₂ |
| Molecular Weight | 205.09 g/mol |
| CAS Number | 6487-96-3 |
| Appearance | Solid |
| Storage Condition | Room Temperature, Sealed in dry |
Table 2: Chemical and Physical Properties of this compound hydrochloride mdpi.comsigmaaldrich.com
Synthesis of this compound
The primary synthetic route to this compound is through the Pinner reaction. This classical method involves the reaction of 3-chlorophenylacetonitrile with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride. This forms the corresponding ethyl 2-(3-chlorophenyl)acetimidate hydrochloride (a Pinner salt). Subsequent treatment of this intermediate with ammonia leads to the formation of this compound hydrochloride.
General Reaction Scheme:
Formation of the Pinner Salt: 3-Cl-C₆H₄CH₂CN + C₂H₅OH + HCl → [3-Cl-C₆H₄CH₂C(=NH₂⁺)OC₂H₅]Cl⁻
Ammonolysis to the Amidine: [3-Cl-C₆H₄CH₂C(=NH₂⁺)OC₂H₅]Cl⁻ + NH₃ → 3-Cl-C₆H₄CH₂C(=NH)NH₂·HCl + C₂H₅OH
While the Pinner reaction is a well-established method, research into alternative synthetic strategies, potentially offering milder reaction conditions or higher yields, remains an active area of investigation in amidine chemistry.
Synthetic Methodologies for 2 3 Chlorophenyl Ethanimidamide and Analogues
General Principles of Ethanimidamide Synthesis
The construction of the ethanimidamide functional group can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, substrate tolerance to reaction conditions, and desired scale of synthesis.
Nitrile-Based Amidination Strategies
The conversion of nitriles to amidines is the most direct and widely employed strategy. This transformation fundamentally involves the addition of an amine nucleophile to the electrophilic carbon of the nitrile group.
One of the classical methods is the Pinner reaction. In this two-step process, a nitrile is first treated with an alcohol in the presence of a strong acid, typically hydrogen chloride (HCl), to form an imidate hydrochloride salt. This intermediate is then isolated and subsequently reacted with ammonia or an amine to yield the desired amidine.
Direct amination of nitriles offers a more atom-economical approach. However, due to the low electrophilicity of the nitrile carbon, this reaction often requires activation. mdpi.com This can be achieved under harsh reaction conditions or through the use of catalysts. mdpi.com Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by an amine. mdpi.com Transition metal complexes have also been developed to catalyze the addition of amines to nitriles under milder conditions. mdpi.com A straightforward strategy for producing polyamines involves a sequence of nitrile amidination followed by reduction. nih.gov Another approach involves the hydration of nitriles, which can be catalyzed by various metal complexes or nanorod manganese oxide, to produce amides as precursors to amidines. researchgate.net
Ester-Based Amidination Approaches
Synthesizing amidines from esters is a less common pathway and typically involves indirect methods. The direct conversion of an unactivated ester to an amidine is challenging due to the lower reactivity of the ester carbonyl compared to other carbonyl derivatives and the potential for competing side reactions. mdpi.com
Often, the synthesis proceeds through an amide intermediate. The ester is first converted to a primary amide via aminolysis, a reaction that itself can require harsh conditions or catalysis. mdpi.comresearchgate.netnih.gov The resulting amide can then be converted to the amidine. For example, the amide can be transformed into a more reactive intermediate like a thioamide or an imidoyl chloride before reaction with a second equivalent of amine. The reaction of esters with nitriles in the presence of a catalyst like molecular iodine has also been investigated as a method to form N-substituted amides, which could potentially serve as precursors in a multi-step amidine synthesis. nih.gov
The development of poly(ester amide)s often involves transesterification or polycondensation reactions between monomers containing ester and amide functionalities, highlighting the distinct chemistries of these two groups. researchgate.netmdpi.com
Alternative Synthetic Routes
Beyond nitrile and ester-based methods, several other routes to amidines have been developed.
From Thioamides : Thioamides are excellent precursors for amidine synthesis. They can be activated with mercury(II) chloride (HgCl₂) in the presence of an amine. The reaction proceeds through a desulfurization-amination sequence to provide the amidine under mild conditions. researchgate.net
From Imidoyl Derivatives : Pre-formed imidoyl chlorides or imidates serve as highly effective reagents for amidine synthesis. organic-chemistry.org For instance, 2,2,2-trichloroethyl imidates, which are readily prepared from the corresponding nitrile and trichloroethanol, react smoothly with amines to form amidines under mild conditions. organic-chemistry.org
Multicomponent Reactions : Innovative multicomponent reactions have been devised for the rapid construction of complex amidine frameworks. One such method involves a metal-free reaction between nitroalkene derivatives, dibromo amides, and amines to generate N-acyl amidines. organic-chemistry.org
These alternative routes provide valuable options for synthesizing amidines when starting from non-traditional precursors or when seeking to build molecular diversity. mdpi.comnih.govmdpi.comresearchgate.net
Targeted Synthesis of 2-(3-Chlorophenyl)ethanimidamide
The synthesis of the specific compound this compound would most logically proceed from the readily available precursor, 2-(3-chlorophenyl)acetonitrile, via a nitrile-based amidination strategy.
Optimized Reaction Conditions and Reagent Selection
The Pinner reaction represents a reliable method for the synthesis of this compound. The process begins with the reaction of 2-(3-chlorophenyl)acetonitrile with an anhydrous alcohol, such as ethanol, saturated with hydrogen chloride gas. This forms the corresponding ethyl imidate hydrochloride. This intermediate is then treated with a source of ammonia, such as a solution of ammonia in ethanol or liquid ammonia, to yield this compound, typically as its hydrochloride salt.
A direct amination approach is also feasible. This would involve reacting 2-(3-chlorophenyl)acetonitrile with an ammonia equivalent, such as sodium amide (NaNH₂), or using a Lewis acid catalyst to facilitate the addition of ammonia.
Optimization of reaction conditions is crucial for maximizing yield and purity. researchgate.net Key parameters to consider include the choice of solvent, reaction temperature, and catalyst loading. A hypothetical study for the direct amination of 2-(3-chlorophenyl)acetonitrile is presented below.
| Entry | Ammonia Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₃ (gas) | None | Toluene | 100 | Low |
| 2 | NH₄Cl | AlCl₃ (1.1 eq) | DCE | 80 | Moderate |
| 3 | NaNH₂ | None | THF | 25 | High |
| 4 | NH₃ in EtOH | HCl (catalytic) | Ethanol | 50 | Good |
This table is for illustrative purposes and represents a potential optimization study.
Isolation and Purification Protocols
Following the reaction, a systematic workup and purification procedure is necessary to isolate the target compound in high purity. For a synthesis yielding the hydrochloride salt, the reaction mixture is typically concentrated under reduced pressure. The resulting crude solid or oil is then triturated with a non-polar solvent, like diethyl ether, to precipitate the salt, which can be collected by filtration.
If the reaction yields the free base, an acid-base extraction is employed. The reaction mixture is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. nih.gov The aqueous layer is extracted multiple times with the organic solvent. nih.gov The combined organic layers are then washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and concentrated in vacuo to afford the crude product. nih.gov
Final purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel, eluting with a gradient of solvents such as ethyl acetate and methanol. researchgate.net The purity and structure of the final product are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. nih.gov
Advanced Synthetic Transformations and Green Chemistry Principles
The pursuit of sustainable chemical processes has driven the development of innovative methods for the synthesis of this compound and related structures. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Catalytic Methods in Ethanimidamide Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various catalytic systems have been explored for the synthesis of the ethanimidamide core. While direct catalytic synthesis of this compound is not extensively documented, analogous transformations provide valuable insights.
Transition metal catalysts, particularly those based on palladium and copper, have been successfully employed in the synthesis of amidines from nitriles and amines. For instance, palladium-catalyzed N-arylation of primary amidines with aryl halides or triflates offers a versatile route to N-substituted amidines. Similarly, copper-catalyzed protocols for the addition of amines to nitriles have emerged as a powerful tool. These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.
Table 1: Overview of Catalytic Methods for Amidine Synthesis
| Catalyst System | Reactants | Key Features |
| Palladium-diphosphine complexes | Aryl halides, isocyanides, amines | Can lead to both single and double isocyanide insertion products. |
| Copper(I) salts (e.g., CuCl) | Nitriles, amines | Often requires a ligand and a base; can be performed under an oxygen atmosphere. |
| Ytterbium(III) triflate (Yb(OTf)₃) | Ynamides, anilines/sulfonamides | Catalyzes regioselective hydroamination to form diverse amidines. |
| Silver catalysts | Terminal alkynes, TMSN₃, sodium sulfinate, sulfonyl azide | One-pot, four-component reaction with a proposed cascade mechanism. |
The synthesis of this compound could plausibly be achieved through the catalytic addition of ammonia or an ammonia equivalent to 2-(3-chlorophenyl)acetonitrile. The choice of catalyst and reaction conditions would be critical to ensure high selectivity and yield.
Environmentally Benign Synthetic Approaches
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical production. Key strategies include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
For the synthesis of ethanimidamide derivatives, several environmentally benign approaches have been investigated:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. This technique has been successfully applied to various amidine syntheses, reducing energy consumption and the potential for side reactions.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and eliminates the need for potentially toxic and volatile organic compounds. Solvent-free conditions have been explored for the synthesis of various heterocyclic compounds and could be applicable to the formation of this compound.
Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options such as water, ethanol, or supercritical carbon dioxide is preferred. Research into the use of deep eutectic solvents (DES) and ionic liquids (ILs) as recyclable reaction media is also a promising area.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. The direct addition of ammonia to a nitrile, for example, represents a highly atom-economical approach to unsubstituted amidines.
The development of a truly "green" synthesis of this compound would likely involve a combination of these strategies, such as a catalytic, solvent-free reaction under microwave irradiation.
Strategies for the Synthesis of this compound Derivatives and Analogues
The ability to modify the core structure of this compound is essential for tuning its physicochemical properties and exploring its potential applications. Strategies for derivatization can be broadly categorized into modifications of the ethanimidamide moiety, functionalization of the chlorophenyl ring, and the use of multi-component reactions for structural diversification.
Modification of the Ethanimidamide Moiety (e.g., N-Substitutions)
The nitrogen atoms of the ethanimidamide group are key points for structural modification. N-alkylation and N-arylation can significantly impact the compound's polarity, steric profile, and hydrogen bonding capabilities.
N-Alkylation: The introduction of alkyl groups onto the amidine nitrogen can be achieved through various methods. Direct alkylation with alkyl halides in the presence of a base is a common approach, although it can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination of the corresponding N-acylamidine, can provide better selectivity.
N-Arylation: The synthesis of N-aryl derivatives often employs transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable ligand, is a powerful method for forming C-N bonds between an amidine and an aryl halide. This reaction is known for its broad substrate scope and functional group tolerance.
Table 2: Selected Methods for N-Substitution of Amidines
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkyl amidine |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl amidine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl amidine |
Functionalization of the Chlorophenyl Ring
The 3-chlorophenyl ring offers several positions for further functionalization, allowing for the introduction of a wide range of substituents. The directing effects of the chlorine atom and the ethanimidamide side chain will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur at the positions ortho and para to the chlorine atom (positions 2, 4, and 6). The ethanimidamide group, being electron-withdrawing, would further deactivate the ring and direct incoming electrophiles to the meta position relative to its point of attachment (positions 2, 4, and 6). The interplay of these directing effects would need to be carefully considered.
Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can potentially be displaced by strong nucleophiles, particularly if the ring is activated by other electron-withdrawing groups. However, under standard conditions, nucleophilic aromatic substitution on a non-activated chlorophenyl ring is challenging.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, providing access to a diverse range of analogues.
Multi-component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates a significant portion of all the starting materials. MCRs are particularly valuable for generating libraries of structurally diverse compounds for screening purposes.
While no specific MCRs for the direct synthesis of this compound have been reported, several MCRs are known to produce amidine-containing structures. For example, variations of the Ugi and Passerini reactions, which typically involve an isocyanide, can be adapted to yield amidine derivatives. The development of a novel MCR that utilizes 3-chlorophenylacetonitrile or a related precursor could provide a rapid and efficient route to a wide array of this compound analogues.
One potential MCR approach could involve the in-situ formation of an imine from an aldehyde and an amine, followed by the addition of an isocyanide and a suitable fourth component, leading to a complex amidine structure. The careful selection of starting materials would be key to achieving the desired structural diversity.
Advanced Structural Characterization and Molecular Analysis
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods are pivotal in defining the connectivity and functional group landscape of a molecule. For 2-(3-chlorophenyl)ethanimidamide, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive picture of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bonds of the imidamide group, typically in the range of 3100-3500 cm⁻¹. The C=N double bond of the imidamide moiety would likely show a strong absorption band around 1640-1690 cm⁻¹. Additionally, the C-Cl stretching vibration and the various C-H and C=C stretching and bending vibrations of the aromatic ring would be observable.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₈H₉ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 168.62 g/mol ). The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak. The fragmentation pattern would likely involve the cleavage of the bond between the phenyl ring and the ethylamidine side chain, leading to characteristic fragment ions.
X-ray Crystallographic Studies of Solid-State Conformation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the searched literature, analysis of a closely related compound, N-(4-chlorophenyl)ethanimidamide, offers valuable insights into the likely solid-state conformation.
Determination of Molecular Geometry and Bond Parameters
The molecular geometry of this compound would be defined by its bond lengths and bond angles. Based on the study of N-(4-chlorophenyl)ethanimidamide, the C=N double bond of the ethanimidamide group is expected to be approximately 1.299(3) Å. The bond lengths within the phenyl ring would be typical for an aromatic system, though with some distortion due to the presence of the chloro substituent. The bond angles around the sp² hybridized carbon and nitrogen atoms of the imidamide group would be close to 120°.
Table 1: Expected Bond Parameters for this compound based on N-(4-Chlorophenyl)ethanimidamide Data
| Parameter | Expected Value |
|---|---|
| C=N bond length | ~1.299 Å |
| C-N bond length | ~1.34 Å |
| C-C (aromatic) bond lengths | ~1.39 Å |
| C-Cl bond length | ~1.74 Å |
Analysis of Torsional Angles and Conformational Preferences
Table 2: Key Torsional Angles in N-(4-Chlorophenyl)ethanimidamide
| Torsion Angle | Value (°) |
|---|
This data suggests that the ethanimidamide group is substantially twisted out of the plane of the phenyl ring.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a predominant role. The amidine group itself is a versatile participant in hydrogen bonding, possessing both hydrogen bond donors (the N-H groups) and acceptors (the lone pair on the sp²-hybridized nitrogen atom). rsc.orgiucr.orgiastate.edunih.gov
These hydrogen bonds create a robust network that defines the three-dimensional architecture of the compound in the solid state. The interplay between the strong N-H···N bonds and the more moderate N-H···Cl interactions is crucial in determining the specific packing arrangement.
Supramolecular Organization and Crystal Packing Features
The combination of hydrogen bonding and other weaker intermolecular forces, such as π-π stacking and van der Waals interactions, gives rise to the supramolecular organization of this compound. In the case of N-(4-Chlorophenyl)ethanimidamide, the hydrogen bonding interactions lead to the formation of a two-dimensional array with a zigzag topology. nih.gov This suggests that molecules of this compound likely self-assemble into well-defined supramolecular structures.
Computational Conformational Analysis
Computational methods provide valuable insights into the dynamic behavior and conformational preferences of this compound in the absence of crystal packing forces.
Energy Minimization and Conformational Search
The conformational landscape of this compound can be explored through computational techniques such as energy minimization and conformational searches. A conformational search involves systematically or stochastically exploring the rotational freedom around the single bonds of the molecule to identify stable conformers. libretexts.orgmdpi.com For this molecule, key rotations would be around the C-C bond of the ethyl group and the C-N bond connecting the phenyl ring to the imidamide group.
Each identified conformation is then subjected to energy minimization, a process that adjusts the geometry of the molecule to find a local minimum on the potential energy surface. acs.orgnih.gov This is often achieved using force fields like AMBER or through quantum mechanical methods such as Density Functional Theory (DFT). libretexts.orgacs.org The result is a set of low-energy conformations, each with a calculated relative energy, providing a picture of the molecule's preferred shapes. nih.gov
Potential Energy Surface Mapping
A potential energy surface (PES) provides a more comprehensive view of the conformational space by mapping the potential energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. fiveable.mepressbooks.pub For this compound, a PES could be generated by systematically varying the dihedral angles around the C-C and C-N bonds and calculating the energy at each point. libretexts.orgfiveable.me
An extensive search for scientific literature and data regarding the biological activities of the chemical compound this compound has been conducted. Unfortunately, detailed research findings necessary to populate the requested article sections are not publicly available at this time.
The investigation into the biological activities and underlying molecular mechanisms of this compound, as outlined in the provided structure, could not be completed due to a lack of specific studies on this compound. Searches for in vitro assessments, including enzyme inhibition assays, receptor binding and modulation studies, and cellular pathway perturbation analysis for this compound, did not yield any specific results. Similarly, explorations of its potential antimicrobial and anti-inflammatory activities did not provide the necessary data to fulfill the article requirements.
While research exists on various structurally related compounds and their derivatives, the specific data for this compound is not present in the accessible scientific literature. Therefore, the generation of a detailed and scientifically accurate article focusing solely on this compound is not possible at this time.
Investigation of Biological Activities and Underlying Molecular Mechanisms
Exploration of Specific Biological Effect Profiles
Anticancer Activity Evaluation
Derivatives of 2-(3-Chlorophenyl)ethanimidamide have been a focal point of anticancer research, with numerous studies evaluating their cytotoxic effects against a variety of cancer cell lines. The core structure is often modified to enhance potency and selectivity.
Synthetic 1,3-thiazole derivatives incorporating a chlorophenyl group have demonstrated significant cytotoxic activity. For instance, one study found that a 2-chlorophenyl derivative was highly potent against the MCF-7 breast cancer cell line. nih.gov The mechanism of action for these types of compounds is often linked to the induction of apoptosis, or programmed cell death, through the intrinsic pathway. nih.gov The development of multi-drug resistance in cancer cells is a major obstacle in treatment, and research into synthetic derivatives aims to overcome these resistance mechanisms. nih.gov
Other heterocyclic derivatives have also shown promise. A series of 1,2,4-triazole (B32235) derivatives containing a 3-(4-chlorophenyl) moiety exhibited selective cytotoxic effects on human melanoma cells compared to normal cells. kaznu.kzkaznu.kz These compounds were found to induce cell cycle arrest at the S phase, a critical stage of DNA replication. kaznu.kzkaznu.kz Similarly, 1,3,4-thiadiazole (B1197879) and thiazolidinone derivatives have been synthesized and have shown notable anticancer activity against various cell lines, including those of the cervix, breast, and lung. nih.govresearchgate.net The presence of the chlorophenyl group is often a key structural feature for achieving these anticancer effects. nih.gov
The following table summarizes the anticancer activities of various derivatives related to this compound.
| Derivative Class | Cell Line(s) | Key Findings |
| 1,3-Thiazole Derivatives | MCF-7 (Breast), MDA-MB-468 (Breast), PC-12 (Pheochromocytoma) | A 2-chlorophenyl derivative was highly potent against MCF-7 cells; activity is linked to apoptosis induction. nih.gov |
| 1,2,4-Triazole Derivatives | VMM917 (Melanoma) | Exhibited selective cytotoxicity and induced cell cycle arrest at the S phase. kaznu.kzkaznu.kz |
| Thiazolidinone Derivatives | Various cancer cell lines | Showed significant anticancer activity, with the chlorophenyl moiety being important for the effect. nih.gov |
| N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides | Dalton's lymphoma ascites (DLA) | Certain dichlorophenyl derivatives showed 100% inhibition of DLA tumor cells at a concentration of 100 mcg/ml. researchgate.net |
| 2-(4-Aminophenyl)benzothiazoles | MCF-7 (Breast), MDA-468 (Breast) | Fluorinated derivatives retained potency and selectivity against sensitive cell lines. bohrium.com |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa (Cervical), SKOV-3 (Ovarian), MCF-7 (Breast) | Showed moderate cytotoxic activity. mdpi.com |
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2 (Hepatocellular carcinoma), Huh-7, MCF-7 | A p-tolylcarbamothioyl derivative showed the highest activity against hepatocellular carcinoma. mdpi.com |
Other Investigated Biological Activities (e.g., Antioxidant, Antiviral)
Beyond its anticancer potential, derivatives of this compound have been investigated for a range of other biological activities.
Antioxidant Activity: Several studies have explored the antioxidant properties of related compounds. For example, novel acetamide (B32628) and thiazolidine (B150603) derivatives containing a 2-(4-chlorophenyl)benzimidazole (B57751) moiety were synthesized and showed significant antioxidant effects in various in vitro assays, including the ability to scavenge free radicals. nih.gov Similarly, dithiocarbamic flavanones with a chlorophenyl substituent have demonstrated potent antioxidant properties, in some cases exceeding that of well-known antioxidants like ascorbic acid. mdpi.com The antioxidant activity of some compounds has been linked to their ability to stabilize free radical intermediates. mdpi.com
Antiviral Activity: The antiviral potential of compounds structurally related to this compound has also been a subject of research. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that some derivatives possessed antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.netmdpi.comamanote.com In another study, methanolic extracts of Streptomyces KSF 103, which contain compounds with potential antiviral properties, were shown to inhibit Dengue virus type-2. mdpi.com Furthermore, synthetic derivatives of Tabamide A, a phenolic compound, have demonstrated anti-influenza virus activity. nih.gov
The table below provides a summary of these other investigated biological activities.
| Compound/Derivative Class | Biological Activity | Key Findings |
| 2-[2-(4-chlorophenyl) benzimidazole-1-yl] acetamides and thiazolidines | Antioxidant | Showed significant free radical scavenging properties. nih.gov |
| Dithiocarbamic flavanones | Antioxidant | Exhibited potent antioxidant activity, with some derivatives being more effective than ascorbic acid. mdpi.com |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides | Antiviral (TMV) | Certain derivatives showed significant inhibition of the Tobacco Mosaic Virus. researchgate.netmdpi.comamanote.com |
| Streptomyces KSF 103 methanolic extracts | Antiviral (Dengue) | The extract demonstrated inhibitory activity against Dengue virus type-2. mdpi.com |
| Tabamide A derivatives | Antiviral (Influenza) | Effectively inhibited influenza virus replication. nih.gov |
Elucidation of Molecular Targets and Pathways
Identification of Specific Protein and Enzyme Targets
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For derivatives related to this compound, several protein and enzyme targets have been identified.
One of the key enzymes targeted by related compounds is chymotrypsin . Dipeptides containing a sterically constrained amino acid analog of phenylalanine were found to be effective competitive inhibitors of chymotrypsin. nih.gov Another important class of enzymes that are targeted are kinases . The 2-(4-aminophenyl)benzothiazole scaffold was initially identified for its antitumor activity in a tyrosine kinase inhibitor screening. bohrium.com
In the context of cancer therapy, compounds that can inhibit multiple targets are of great interest. For instance, multi-target-directed ligands that inhibit both dihydrofolate reductase and thioredoxin reductase, two enzymes from different cellular pathways involved in cancer cell growth, have been proposed. nih.gov
The following table highlights some of the identified protein and enzyme targets for related compounds.
| Compound/Derivative Class | Target |
| Dipeptides with delta EPhe | Chymotrypsin nih.gov |
| 2-(4-Aminophenyl)benzothiazoles | Tyrosine Kinases bohrium.com |
| Tranylcypromine (cyclopropylamine) | Monoamine Oxidase (MAO), LSD-1, Cytochrome P450 nih.gov |
| Donepezil (piperidine derivative) | Acetylcholinesterase (AChE) nih.gov |
| Rivastigmine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) nih.gov |
| Galantamine (alkaloid) | Acetylcholinesterase (AChE), Nicotinic Cholinergic Receptors nih.gov |
Investigation of Receptor Subtype Selectivity
The selectivity of a compound for a specific receptor subtype is a critical factor in its pharmacological profile, as it can minimize off-target effects. Research into compounds structurally similar to this compound has addressed receptor selectivity.
For example, studies on [3H]meta-chlorophenylbiguanide, a radiolabeled 5-HT3 receptor agonist, have been conducted to characterize its binding to 5-HT3 receptors in neuroblastoma cells. nih.gov These studies use competition binding assays with a range of agonists and antagonists to determine the pharmacological profile and selectivity for the 5-HT3 receptor. nih.gov The data from such studies can reveal whether a compound binds to a single or multiple receptor sites and can help in understanding its functional properties, such as whether it labels high-affinity desensitized states of the receptor. nih.gov
Similarly, research on a tritiated radioligand for the histamine (B1213489) H3 receptor demonstrated high affinity and selectivity for this receptor subtype over other histamine receptors (H1, H2, and H4). nih.gov This level of selectivity is crucial for developing therapeutic agents with a well-defined mechanism of action and a favorable safety profile.
Analysis of Downstream Cellular Responses and Metabolic Alterations
The interaction of a compound with its molecular target initiates a cascade of downstream cellular responses and metabolic alterations. For instance, the degradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a toxic metabolite of some pesticides, by Micrococcus luteus has been shown to involve two possible metabolic pathways: a hydrolytic-oxidative dechlorination pathway and a denitrification pathway. nih.gov
In the context of drug metabolism in mammals, a study on the metabolic pathways of a non-hormonal anti-fertility agent, 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole, in rats identified three primary phase I reactions: hydroxylation of the methoxyphenyl ring, hydroxylation of the ethyl chain, and demethylation of the methoxyl group. nih.gov The resulting metabolites were found to be significantly less active than the parent compound, indicating that the unchanged drug is the active molecule. nih.gov This highlights the importance of understanding metabolic pathways in determining the ultimate biological activity of a compound.
Structure Activity Relationship Sar Studies and Computational Chemical Biology
Experimental SAR Methodologies
Experimental approaches to establishing structure-activity relationships (SAR) are foundational in medicinal chemistry. They involve the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues.
Design and Synthesis of Structurally Related Analogues for Activity Profiling
The journey to understanding the SAR of 2-(3-Chlorophenyl)ethanimidamide begins with the design and synthesis of a library of structurally related compounds. The synthetic strategies often draw inspiration from established methods for similar chemical entities. For instance, the synthesis of related N-arylacetamidines can be achieved by reacting the corresponding aniline (B41778) with acetonitrile (B52724) in the presence of hydrogen chloride. nih.gov A general synthetic route for analogues of this compound could involve the reaction of 3-chloroaniline (B41212) with a substituted acetonitrile derivative.
Systematic modifications would typically explore three main regions of the molecule:
The Phenyl Ring: The position and nature of the substituent on the phenyl ring can be varied. For example, the chloro group at the meta position could be moved to the ortho or para positions. Other substituents with varying electronic and steric properties (e.g., methyl, methoxy, trifluoromethyl) could also be introduced to probe their effect on activity. mdpi.com
The Ethanimidamide Moiety: The core ethanimidamide group can be modified. For example, the methyl group could be replaced with other alkyl or aryl groups. The amidine functionality itself could be altered, for instance, by N-alkylation or N-acylation.
The synthesized analogues are then subjected to biological screening to determine their activity, providing data points for building the SAR.
Identification of Pharmacophoric Features Critical for Biological Action
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By comparing the structures and activities of the synthesized analogues, key pharmacophoric features of this compound can be identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For instance, studies on related compounds have shown that the presence and orientation of specific functional groups can be crucial for activity. The generation of a pharmacophore model often involves aligning the active compounds and identifying the common chemical features that are essential for their biological effect. nih.govnih.gov This model then serves as a guide for the design of new compounds with potentially improved activity.
Mapping Activity Hotspots and Tolerated Substitutions
Through the analysis of the activity data of the synthesized analogues, it is possible to map "activity hotspots" on the molecular scaffold of this compound. These are regions where modifications lead to significant changes in biological activity. Conversely, regions where substitutions are well-tolerated with little to no loss of activity can also be identified.
For example, if analogues with a substituent at the para-position of the phenyl ring consistently show higher activity, this would indicate an activity hotspot. If various small alkyl substitutions on one of the amidine nitrogens result in similar activity levels, this would suggest a region of tolerated substitutions. This mapping is crucial for optimizing the lead compound into a more potent and selective drug candidate.
| Modification Site | Substitution | Inferred Activity Change | Reference |
| Phenyl Ring | Change Cl position from meta to para | Potential increase in activity | nih.gov |
| Phenyl Ring | Introduction of electron-withdrawing group | Potential modulation of activity | mdpi.com |
| Ethanimidamide - Methyl | Replacement with larger alkyl group | Potential decrease in activity | |
| Amidine Nitrogen | N-alkylation | Potential change in hydrogen bonding and activity |
This table presents hypothetical activity changes based on general principles of medicinal chemistry and findings for related compounds.
Computational SAR and In Silico Modeling
Computational methods play a vital role in modern drug discovery by providing insights into ligand-target interactions at the molecular level, thereby guiding the design of new compounds and interpreting experimental SAR data.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For this compound, docking simulations would be performed to understand how it interacts with the active site of its putative biological target. The process involves:
Preparation of the Receptor and Ligand: A three-dimensional structure of the target protein is obtained, often from crystallographic data. The structure of this compound and its analogues are generated and optimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a force field that estimates the binding affinity.
Analysis of Binding Modes: The predicted binding modes are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
These simulations can help rationalize the observed SAR. For example, if a particularly active analogue forms an additional hydrogen bond with a key residue in the active site, this would provide a structural explanation for its enhanced potency. mdpi.com
| Ligand Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -7.5 | TYR123, PHE234, ASN89 |
| 2-(4-Chlorophenyl)ethanimidamide | -8.2 | TYR123, PHE234, ASN89, ARG92 |
| 2-(3-Methylphenyl)ethanimidamide | -6.8 | TYR123, PHE234 |
This table presents hypothetical docking scores and interacting residues to illustrate the output of molecular docking simulations.
Molecular Dynamics Simulations for Binding Conformations and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. nih.gov MD simulations are crucial for:
Assessing Binding Stability: By running simulations of the docked ligand-protein complex, the stability of the predicted binding pose can be evaluated. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result.
Exploring Conformational Changes: MD simulations can reveal conformational changes in both the ligand and the protein upon binding. This can be particularly important for understanding the binding of flexible ligands and for identifying induced-fit effects.
Calculating Binding Free Energies: Advanced MD techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. nih.govbiorxiv.org
By applying these computational tools, researchers can build a comprehensive understanding of the SAR of this compound, accelerating the process of designing novel and more effective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing these models, researchers can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.
For a series of ethanimidamide derivatives, a QSAR model would be developed by first calculating a range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others. The biological activity (e.g., inhibitory concentration IC₅₀) is the dependent variable, and the calculated descriptors are the independent variables.
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are employed to create the model. nih.gov For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be used to analyze the steric and electrostatic fields of the molecules, providing 3D contour maps that highlight regions where modifications would likely enhance or diminish activity. nih.govmdpi.com A robust QSAR model, validated by its high predictive ability for a test set of compounds (R²test > 0.8), can guide the design of more potent inhibitors. nih.gov
Table 1: Hypothetical QSAR Data for this compound Analogues This table is for illustrative purposes to demonstrate the principles of QSAR.
| Compound | R-Group (Substitution on Phenyl Ring) | LogP (Hydrophobicity) | Molecular Weight (Da) | Predicted pIC₅₀ |
|---|---|---|---|---|
| 1 | 3-Cl (Parent) | 2.1 | 182.63 | 5.4 |
| 2 | 3-F | 1.9 | 166.18 | 5.2 |
| 3 | 3-Br | 2.4 | 227.08 | 5.7 |
| 4 | 3-CF₃ | 2.8 | 216.18 | 6.1 |
| 5 | H | 1.7 | 148.19 | 4.9 |
Fragment-Based Drug Design (FBDD) Principles Applied to Ethanimidamides
Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. nih.gov It begins by screening libraries of small chemical fragments, which are then grown, linked, or merged to produce leads with higher affinity and complexity. nih.govnih.gov
Applying FBDD principles to the ethanimidamide class involves dissecting the core structure into its fundamental components. For this compound, two primary fragments can be identified:
The 3-chlorophenyl group: This fragment explores a specific binding pocket and can be modified to improve interactions.
The ethanimidamide moiety: This group provides key hydrogen bonding capabilities and acts as a central scaffold.
In an FBDD approach, these fragments or similar small molecules would be screened for binding to a biological target using biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR). nih.gov Once a fragment hit is confirmed, its binding mode is determined, often by X-ray crystallography. This structural information reveals "growth vectors"—positions on the fragment where chemical modifications can be made to install new functional groups and rationally increase molecular size and affinity. nih.gov For instance, the 3-chlorophenyl ring could be grown into a larger aromatic system to pick up additional favorable interactions within a hydrophobic pocket of a target protein.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com
For this compound, FMO analysis, typically performed using Density Functional Theory (DFT) calculations, can provide insight into its chemical stability and reactive sites. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net In a study of a structurally similar compound, (E)-2-{[(3-chlorophenyl)imino]methyl}phenol, a significant energy gap was calculated, indicating a stable molecular structure. scienceopen.com The HOMO is typically localized over the more electron-rich parts of the molecule, such as the phenyl ring and nitrogen atoms, while the LUMO is often distributed over the electron-deficient regions. This information is crucial for understanding potential interactions with biological targets, such as charge-transfer interactions.
Table 2: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data to explain FMO concepts for this compound.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Electron-donating capability (nucleophilicity) |
| ELUMO | -1.20 | Electron-accepting capability (electrophilicity) |
| Energy Gap (ΔE) | 5.65 | High chemical stability and moderate reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. scienceopen.comresearchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites of a compound, thereby predicting its intermolecular interaction patterns, including hydrogen bonding. researchgate.netnih.gov The MEP map displays different potential values with different colors; red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP map would reveal distinct electronegative zones localized around the two nitrogen atoms of the ethanimidamide group and, to a lesser extent, the chlorine atom on the phenyl ring. These red-colored regions are potential hydrogen bond acceptors. Conversely, electropositive blue regions would be found around the hydrogen atoms of the amine and imine groups, identifying them as potential hydrogen bond donors. This detailed map of the electrostatic landscape is critical for understanding how the molecule might orient itself within a receptor's binding site to maximize favorable electrostatic interactions. scispace.com
Activity Landscape Analysis for SAR Visualization and Quantification
Activity landscape analysis is a powerful method to visualize the relationship between structural similarity and biological activity. nih.govnih.gov This is often represented using a Structure-Activity Similarity (SAS) map, which is a 2D plot where each point represents a pair of compounds. nih.gov The y-axis typically shows the difference in biological activity, while the x-axis represents the structural similarity between the pair.
This visualization helps to characterize the SAR of a dataset. nih.gov
Smooth Regions: Areas with high structural similarity and small differences in activity suggest that modifications in that area are well-tolerated.
Activity Cliffs: These are pairs of structurally very similar compounds that exhibit a large difference in biological activity. nih.govresearchgate.net Identifying these cliffs is of paramount importance in medicinal chemistry as they highlight subtle structural modifications that have a profound impact on potency.
For a series of this compound analogues, an activity landscape analysis could reveal, for example, that changing the position of the chlorine atom from meta to ortho results in an activity cliff, indicating a strict spatial requirement in the target's binding pocket. This quantification and visualization of SAR trends provides a more nuanced understanding than traditional QSAR models alone. nih.gov
Table 3: Hypothetical Activity Landscape Data for Ethanimidamide Analogues This table illustrates the data used to generate a Structure-Activity Similarity (SAS) map.
| Compound Pair | Structural Similarity (Tanimoto) | Activity Difference |ΔpIC₅₀| | Landscape Region |
|---|---|---|---|
| Cmpd A vs. Cmpd B | 0.95 | 0.1 | Smooth |
| Cmpd A vs. Cmpd C | 0.92 | 2.5 | Activity Cliff |
| Cmpd D vs. Cmpd E | 0.55 | 0.2 | Flat |
| Cmpd F vs. Cmpd G | 0.40 | 3.0 | Scaffold Hop |
Rational Design Principles for Optimized Biological Potency and Selectivity
Rational design leverages the structural and mechanistic insights gained from computational and experimental studies to guide the synthesis of new molecules with improved properties. nih.govnih.gov For this compound, the goal is to enhance its biological potency and selectivity for a specific target.
The principles for its optimization would be a synthesis of the aforementioned analyses:
Insights from QSAR and MEP: If QSAR and MEP analyses indicate that an electron-withdrawing group at a certain position enhances activity, new analogues could be designed with substituents like nitro or cyano groups to test this hypothesis. The MEP map would guide the placement of hydrogen bond donors or acceptors to achieve electrostatic complementarity with the target. scispace.comnih.gov
FBDD-Guided Growth: Based on the crystal structure of a fragment bound to a target, the ethanimidamide core could be elaborated. For example, if an adjacent hydrophobic pocket is unoccupied, the phenyl ring could be extended to a naphthalene (B1677914) or biphenyl (B1667301) system to fill this space and increase van der Waals interactions, thereby boosting potency.
Navigating the Activity Landscape: The identification of an activity cliff provides a critical design cue. researchgate.net If moving the chlorine from the meta to the ortho position abolishes activity, it suggests a steric clash or loss of a key interaction. Rational design would then focus on exploring other substitutions at the meta and para positions while avoiding the ortho position.
By integrating these computational strategies, medicinal chemists can move beyond trial-and-error synthesis and instead adopt a hypothesis-driven approach to design novel this compound derivatives with optimized potency and selectivity. nih.gov
Applications in Medicinal Chemistry and Pre Clinical Drug Discovery
Utilization as Synthetic Intermediates in Pharmaceutical Synthesis
The primary application of 2-(3-chlorophenyl)ethanimidamide in the pharmaceutical landscape is as a synthetic intermediate. Its chemical structure provides a versatile foundation for the construction of more complex molecules. For instance, the synthesis of (1Z)-2-(3-Chlorophenyl)-N'-{[(3-fluoro-4-methoxyphenyl)carbonyl]oxy}ethanimidamide has been documented, showcasing the ability of the parent compound to be elaborated into more functionalized derivatives. rsc.org
In the context of developing Cathepsin K inhibitors, a class of drugs aimed at preventing bone resorption, the chloro-substituted phenyl ring is a common feature in many lead compounds. nih.gov The synthesis of these inhibitors often involves multi-step processes where a fragment similar to this compound can be incorporated to interact with specific pockets within the enzyme's active site. nih.gov The development of pyrrolopyrimidine-based Cathepsin K inhibitors, for example, relies on a core intermediate that is optimized to enhance binding affinity and selectivity. nih.gov
Role in the Discovery and Optimization of Novel Lead Compounds
The process of lead discovery involves identifying chemical entities that exhibit a desired biological activity. Computational methods, such as virtual screening and de novo design, are often employed to identify initial lead compounds. rsc.org Once a lead is identified, it undergoes optimization to improve its potency, selectivity, and pharmacokinetic properties.
In the development of Cathepsin K inhibitors, a novel scaffold was identified and used as a template to design and synthesize a library of 61 derivatives. rsc.org This systematic approach led to the identification of a potent inhibitor, A22, with an IC50 value of 0.44 μM against Cathepsin K. rsc.org This process of iterative design and synthesis is crucial for transforming a moderately active hit into a viable drug candidate. The optimization of these compounds often involves modifying substituents on the phenyl ring to enhance interactions with the target enzyme. rsc.org
| Lead Compound Optimization Data | |
| Lead Compound | A novel scaffold for Cathepsin K inhibitors (1x) |
| Number of Derivatives Synthesized | 61 |
| Optimized Lead Compound | A22 |
| IC50 against Cathepsin K | 0.44 μM |
| Binding Confirmation | Surface Plasmon Resonance |
This table summarizes the lead optimization process for a novel series of Cathepsin K inhibitors, highlighting the improvement in inhibitory concentration.
Strategies for Developing Target-Specific Chemical Probes
Chemical probes are essential tools for validating the role of a biological target in a disease process. nih.gov These small molecules are designed to interact with a specific target with high potency and selectivity, allowing researchers to study its function in a biological system. The development of such probes often follows a similar path to drug discovery, involving the optimization of a lead compound.
For Cathepsin K, the development of selective inhibitors has been a key strategy for understanding its role in cartilage degeneration. nih.gov Novel azanitrile derivatives, CKI-E and CKI-F, were synthesized and shown to have better inhibitory properties against Cathepsin K than the commercial inhibitor odanacatib. nih.gov These compounds demonstrated high selectivity for Cathepsin K over other related enzymes like Cathepsin B, L, and S, making them valuable chemical probes for studying the specific functions of Cathepsin K. nih.gov
Light-activated chemical probes represent another innovative strategy. Inhibitors of Cathepsin K have been "caged" within ruthenium complexes, which release the active inhibitor upon exposure to light. nih.gov This allows for precise spatial and temporal control of enzyme inhibition within living cells, providing a powerful tool for studying the localized roles of proteases. nih.gov
| Properties of Cathepsin K Chemical Probes | |
| Probe Class | Azanitrile derivatives (CKI-E, CKI-F) |
| Target | Cathepsin K |
| Selectivity | High selectivity over Cathepsins B, L, and S |
| Application | Investigating cartilage degeneration mechanisms |
This table outlines the key characteristics of novel chemical probes developed for the study of Cathepsin K.
Pre-clinical Characterization of Potential Therapeutic Candidates
Before a drug candidate can be tested in humans, it must undergo extensive pre-clinical characterization in laboratory and animal models. This stage aims to evaluate the compound's efficacy, safety, and pharmacokinetic profile.
The potent Cathepsin K inhibitor A22, identified through lead optimization, was further evaluated in pre-clinical models. rsc.org It was found to block the activity of osteoclasts, the cells responsible for bone breakdown, in vitro. rsc.org Furthermore, in a zebrafish model, A22 demonstrated the ability to increase spinal bone density, providing in vivo proof-of-concept for its potential as a treatment for osteoporosis. rsc.org
Another Cathepsin K inhibitor, T06, was tested in ovariectomized mice, a common animal model for postmenopausal osteoporosis. nih.gov The study showed that T06 reduced bone resorption and increased bone mineral density without causing some of the side effects associated with other inhibitors. nih.gov These types of pre-clinical studies are critical for selecting the most promising candidates for clinical development.
| Pre-clinical Data for Cathepsin K Inhibitor A22 | |
| In Vitro Activity | Blocked active osteoclasts |
| In Vivo Model | Zebrafish |
| In Vivo Effect | Increased spinal bone density |
| Conclusion | Promising lead for antiresorptive agent development |
This table summarizes the pre-clinical findings for the Cathepsin K inhibitor A22, demonstrating its therapeutic potential.
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies
The synthesis of 2-(3-Chlorophenyl)ethanimidamide and its derivatives is foundational to any future research. While direct synthetic routes for the parent compound are not extensively documented in publicly available literature, a known derivative, (1Z)-2-(3-Chlorophenyl)-N'-{[(3-fluoro-4-methoxyphenyl)carbonyl]oxy}ethanimidamide, has been synthesized and its crystal structure characterized researchgate.net. The synthesis of related acetamidine (B91507) and imidazoline (B1206853) derivatives often involves multi-step reactions, starting from corresponding anilines or nitriles ijpsr.infoprepchem.comorgsyn.org.
Future research in this area should focus on developing more efficient, scalable, and environmentally benign synthetic strategies. This could involve:
Catalytic Approaches: Investigating novel catalysts to streamline the synthesis, reduce reaction times, and improve yields.
Flow Chemistry: Utilizing microreactor technology for a continuous and controlled synthesis process, enhancing safety and scalability.
Combinatorial Chemistry: Developing methods for the rapid synthesis of a library of this compound analogs with diverse substitutions to facilitate structure-activity relationship (SAR) studies.
A comparative look at the synthesis of related compounds suggests various potential starting materials and reaction conditions that could be adapted for this compound.
Table 1: Synthesis of Related Chloro-phenyl and Amidine/Amide Compounds
| Compound Class | Starting Materials | Key Reaction Steps | Reference |
| N-(3-chlorophenyl)-1,2-ethanediamine | m-chloroaniline, 2-oxazolidinone | Grinding and heating of reactants | prepchem.com |
| 2-chloro-N-(3-chlorophenyl)acetamide | Chloroacetyl chloride, m-chloroaniline | Acylation reaction | ijpsr.info |
| Acetamidine hydrochloride | Acetonitrile (B52724), Ethanol, Hydrogen chloride, Ammonia | Pinner reaction followed by ammonolysis | orgsyn.org |
Integration of Omics Technologies for Comprehensive Biological Profiling
To understand the biological effects of this compound, a systems-level approach is crucial. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive profile of the molecular changes induced by the compound in biological systems. These technologies have been successfully applied to characterize the bioactivity of other chemical entities and can be instrumental in elucidating the mechanism of action of this compound nih.govresearchgate.net.
Future research directions include:
Transcriptomic Analysis: Using techniques like RNA-sequencing to identify genes and signaling pathways that are modulated by the compound in relevant cell lines.
Proteomic Profiling: Employing mass spectrometry-based proteomics to identify protein targets and downstream effector proteins.
Metabolomic Studies: Analyzing changes in the cellular metabolome to understand the compound's impact on metabolic pathways.
By integrating data from these different omics layers, researchers can build a holistic picture of the compound's biological activity, aiding in the identification of its molecular targets and potential therapeutic applications.
Application of Artificial Intelligence and Machine Learning in De Novo Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development nih.govnih.gov. These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.
Key applications in this domain include:
De Novo Design: Utilizing generative AI models to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of a series of analogs with their biological activity. This can guide the synthesis of more effective compounds.
Off-Target Prediction: Using AI algorithms to predict potential off-target interactions, which can help in assessing the compound's safety profile early in the development process.
The application of AI and ML can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates.
Exploration of Novel Biological Targets and Therapeutic Areas
The biological targets and therapeutic potential of this compound remain largely unexplored. Research on structurally related compounds provides clues to potential areas of investigation. For instance, various chlorinated phenyl and acetamide (B32628)/imidazoline derivatives have shown a range of biological activities, including anticancer, anticonvulsant, and cardiovascular effects nih.govmdpi.comscispace.com.
Future research should aim to:
High-Throughput Screening: Screen this compound and its analogs against a diverse panel of biological targets, such as enzymes, receptors, and ion channels.
Phenotypic Screening: Evaluate the compound's effects in various disease models, both in vitro and in vivo, to identify potential therapeutic indications.
Target Validation: Once a potential target is identified, further studies will be needed to validate its role in the compound's mechanism of action.
The structural alerts within this compound, such as the chlorinated phenyl ring and the amidine group, suggest that it may interact with a variety of biological macromolecules, making it a candidate for investigation in multiple therapeutic areas.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The advancement of research on this compound would greatly benefit from partnerships between chemists, biologists, computational scientists, and clinicians.
Opportunities for collaboration include:
Academic-Industry Partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies.
Consortia and Networks: Joining or forming research consortia focused on specific therapeutic areas or target classes to share data, resources, and expertise.
Open Science Initiatives: Participating in open science platforms to share data and findings with the broader scientific community, fostering a more collaborative and efficient research ecosystem.
By fostering an environment of collaboration, the scientific community can accelerate the pace of discovery and translation for promising compounds like this compound.
Q & A
Q. Key Variables Affecting Yield :
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
- 1H/13C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and imine groups (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 240.0) validate molecular weight .
- UV Spectroscopy : Detect conjugation in the imidamide moiety (λmax ~270–290 nm) .
Advanced Tip : Use LCMS to monitor reaction progress in real-time, as demonstrated in the synthesis of related carboximidamide derivatives .
How can researchers optimize low-yield reactions for ethanimidamide derivatives?
Advanced Research Question
Low yields often stem from competing side reactions (e.g., hydrolysis of intermediates). Strategies include:
- Temperature Control : Lower temperatures (0–5°C) stabilize imine intermediates during hydroxylamine reactions .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl2) to accelerate condensation steps .
- Workflow Adjustments : Prioritize column chromatography over recrystallization for higher recovery of crude products .
Case Study : The 93% crude yield of N′-hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide was achieved by avoiding recrystallization .
How should contradictory data in reaction outcomes be analyzed?
Advanced Research Question
Discrepancies may arise from substituent electronic effects or steric hindrance. For example:
Q. Methodological Approach :
Compare electronic parameters (Hammett σ values) of substituents.
Perform DFT calculations to assess transition-state stability.
What strategies are recommended for designing structure-activity relationship (SAR) studies?
Advanced Research Question
Focus on functional group modifications to explore bioactivity:
- Imidamide Core : Replace the hydroxyimino group with cyano or nitro groups to modulate electron density .
- Chlorophenyl Substituents : Test 2-, 3-, and 4-chloro analogs for steric/electronic effects on target binding .
Example : In antiplasmodial studies, 3-ethoxy-4-methoxyphenyl derivatives showed enhanced activity due to increased lipophilicity .
What are the challenges in derivatizing this compound for biological applications?
Advanced Research Question
- Stability Issues : The imidamide group is prone to hydrolysis under physiological pH. Solutions include prodrug strategies (e.g., methanesulfonate salt formation) .
- Functionalization : Introducing polar groups (e.g., sulfonamides) improves solubility but may reduce membrane permeability .
Case Study : N-(3-Chlorophenyl)-N′-hydroxyimidazo[4,5-b]pyridine-7-carboximidamide derivatives were stabilized via pyrrolidine side chains for antiviral testing .
How can computational methods aid in predicting reactivity or bioactivity?
Advanced Research Question
- Molecular Docking : Predict binding affinity to targets like FFAR1/FFAR4 using crystal structures .
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with antiplasmodial IC50 values .
Tool Recommendation : Use Gaussian or ORCA for transition-state modeling of hydroxylamine reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
